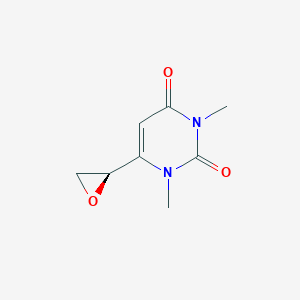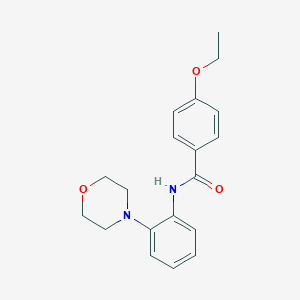
Alanyl-prolyl-glycyl-tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-prolyl-glycyl-tryptophanamide (APGW-amide) is a peptide that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Alanyl-prolyl-glycyl-tryptophanamide has potential applications in various fields of scientific research, including drug discovery, neuroscience, and cancer research. In drug discovery, Alanyl-prolyl-glycyl-tryptophanamide can be used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, Alanyl-prolyl-glycyl-tryptophanamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, but it is believed to act on the G protein-coupled receptor (GPCR) system. Alanyl-prolyl-glycyl-tryptophanamide has been shown to bind to the GPCR, resulting in the activation of downstream signaling pathways. This activation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and regulation of the immune system. In animal studies, Alanyl-prolyl-glycyl-tryptophanamide has been shown to reduce anxiety and depression-like behaviors, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Alanyl-prolyl-glycyl-tryptophanamide has also been shown to regulate the immune system by modulating the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its cost. Alanyl-prolyl-glycyl-tryptophanamide is a peptide, and the synthesis of peptides can be expensive and time-consuming.
Direcciones Futuras
There are many potential future directions for the study of Alanyl-prolyl-glycyl-tryptophanamide. One direction is the development of new drugs based on Alanyl-prolyl-glycyl-tryptophanamide. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Another direction is the study of the mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide. The exact mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the study of the potential side effects of Alanyl-prolyl-glycyl-tryptophanamide is also an important future direction. While Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various potential benefits, it is important to understand any potential side effects before it can be used in clinical settings.
Conclusion
In conclusion, Alanyl-prolyl-glycyl-tryptophanamide is a peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of Alanyl-prolyl-glycyl-tryptophanamide, its potential benefits make it an exciting area of study in the scientific community.
Métodos De Síntesis
Alanyl-prolyl-glycyl-tryptophanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed using a coupling agent. Both methods have been used to synthesize Alanyl-prolyl-glycyl-tryptophanamide, and the purity of the peptide can be verified using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
126675-52-3 |
|---|---|
Nombre del producto |
Alanyl-prolyl-glycyl-tryptophanamide |
Fórmula molecular |
C21H28N6O4 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1 |
Clave InChI |
UIBASYXNWHWBOR-UBZWXBNLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Secuencia |
APGW |
Sinónimos |
Ala-Pro-Gly-Trp-NH2 alanyl-prolyl-glycyl-tryptophanamide APGW-amide APGWamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)